Isocostic acid

Description

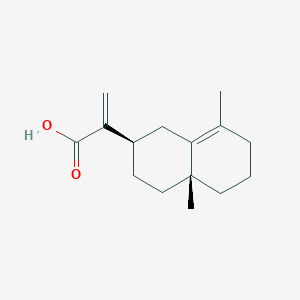

Structure

3D Structure

Properties

IUPAC Name |

2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12H,2,4-9H2,1,3H3,(H,16,17)/t12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZOYHLQNUSAIL-IUODEOHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(CCC2(CCC1)C)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@@H](CC[C@]2(CCC1)C)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Occurrence and Isolation of Isocostic Acid: A Technical Guide for Researchers

Introduction: Isocostic Acid, a Sesquiterpenoid of Growing Interest

This compound is a naturally occurring sesquiterpenoid belonging to the eudesmane class of compounds. Characterized by a bicyclic decalin core, this C15 isoprenoid has garnered significant attention within the scientific community for its diverse and promising biological activities. These include, but are not limited to, anti-inflammatory, antimicrobial, and insecticidal properties.[1][2][3] For researchers in drug discovery and natural product chemistry, understanding the natural sources and efficient isolation of this compound is a critical first step towards harnessing its therapeutic potential.

This technical guide provides a comprehensive overview of the known natural sources of this compound, a detailed protocol for its extraction and purification, and an exploration of its biosynthetic origins. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to work with this valuable bioactive molecule.

Part 1: Natural Sources of this compound

This compound is predominantly found in the plant kingdom, particularly within the Asteraceae (Compositae) family.[1][4] Several species have been identified as rich sources, with concentrations varying based on geographical location, season of harvest, and the specific plant part utilized. The aerial parts, especially the leaves and flowers, are often the most abundant repositories of this compound.[1]

| Plant Species | Family | Plant Part | Reported Abundance of this compound | References |

| Inula viscosa (L.) Aiton (syn. Dittrichia viscosa) | Asteraceae | Fresh Leaves, Aerial Parts | Major component of essential oil (37.4% - 83.9%) | [5][6][7] |

| Sphaeranthus indicus L. | Asteraceae | Leaves | Identified as the primary active mosquitocidal agent | [2] |

| Apalochlamys spectabilis (Labill.) J.H.Willis | Asteraceae | Not specified | Reported to contain this compound | [8][9] |

| Cassinia aculeata (Labill.) R.Br. | Asteraceae | Not specified | Reported to contain this compound | [8] |

| Inula graveolens (L.) Desf. | Asteraceae | Not specified | Contains α- and β-costic acids as major components | [3] |

Part 2: Extraction and Isolation Protocol

The isolation of this compound from its natural sources typically involves a two-stage process: extraction of the essential oil or crude extract, followed by chromatographic purification. The lipophilic nature of this sesquiterpenoid dictates the choice of solvents and techniques.

Stage 1: Essential Oil Extraction via Hydrodistillation

Hydrodistillation is a widely used method for extracting volatile compounds like this compound from plant material.[5] This technique leverages the principle of steam volatility to separate the desired compounds from the non-volatile plant matrix.

Methodology:

-

Preparation of Plant Material: Freshly harvested aerial parts (leaves and flowers) of the source plant (e.g., Inula viscosa) are coarsely chopped to increase the surface area for efficient extraction.

-

Apparatus Setup: A Clevenger-type apparatus is assembled. The plant material is placed in a round-bottom flask and fully submerged in distilled water.

-

Distillation: The flask is heated to boiling. The resulting steam, carrying the volatile essential oils, rises and enters a condenser.

-

Condensation and Separation: The condensed liquid, a mixture of water and essential oil, is collected in a separator. Due to their immiscibility and density difference, the essential oil forms a distinct layer, which can be physically separated from the aqueous phase (hydrosol).

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

Storage: The dried essential oil is stored in a sealed, dark glass vial at 4°C to prevent degradation.

Caption: Workflow for Essential Oil Extraction.

Stage 2: Purification by Silica Gel Column Chromatography

Column chromatography is a robust technique for separating individual compounds from a complex mixture like an essential oil, based on their differential adsorption to a stationary phase.[6]

Methodology:

-

Column Preparation: A glass column is packed with silica gel (60-120 mesh) suspended in a non-polar solvent (e.g., hexane), creating the stationary phase.

-

Sample Loading: A concentrated sample of the essential oil, dissolved in a minimal amount of the initial mobile phase, is carefully loaded onto the top of the silica gel bed.

-

Elution: The mobile phase, a solvent or a mixture of solvents, is passed through the column. A gradient elution is typically employed, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest. Fractions with similar TLC profiles are pooled.

-

Isolation and Identification: The solvent from the pooled fractions containing pure this compound is removed under reduced pressure (e.g., using a rotary evaporator). The identity and purity of the isolated this compound are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).[5][6]

Part 3: Biosynthesis of this compound

This compound, as a eudesmane sesquiterpenoid, originates from the terpenoid biosynthesis pathway. The fundamental building blocks for all terpenoids are the five-carbon units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

The biosynthesis can be conceptually divided into two phases: the cyclase phase, which constructs the characteristic carbon skeleton, and the oxidase phase, which introduces functional groups.

-

Formation of Farnesyl Pyrophosphate (FPP): Three five-carbon units (two IPP and one DMAPP) are sequentially condensed to form the 15-carbon precursor, farnesyl pyrophosphate (FPP). This reaction is catalyzed by FPP synthase.

-

Cyclase Phase: FPP undergoes a complex, enzyme-mediated cyclization. A specific sesquiterpene synthase catalyzes the ionization of FPP and orchestrates a series of intramolecular additions and rearrangements to form the bicyclic eudesmane carbocation.

-

Oxidase Phase: The eudesmane hydrocarbon backbone is then further modified by enzymes such as cytochrome P450 monooxygenases, which introduce hydroxyl groups and can lead to the formation of the carboxylic acid functionality present in this compound.

The precise enzymatic steps and intermediates that lead specifically to this compound are a subject of ongoing research, but the general pathway provides a solid framework for understanding its biogenesis.

Caption: Biosynthetic Pathway of this compound.

Conclusion

This compound represents a compelling natural product for further scientific investigation. Its relatively high abundance in certain plant species, particularly Inula viscosa, coupled with established extraction and purification protocols, makes it an accessible target for researchers. A deeper understanding of its biosynthetic pathway may open avenues for biotechnological production in the future. This guide provides the essential technical knowledge to facilitate the exploration of this compound's chemical and biological properties, paving the way for potential applications in pharmaceuticals and other industries.

References

-

Ben Aissa, M., et al. (2019). This compound, a Promising Bioactive Agent from the Essential Oil of Inula viscosa (L.): Insights from Drug Likeness Properties, Molecular Docking and SAR Analysis. Chemistry & Biodiversity, 16(4), e1800648. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2021). Assessment on a-isocostic acid involvement in the biological activities of Inula viscosa aerial and roots parts. [Link]

-

Yagoo, A., et al. (2025). Isolation and identification of the active constituent β-isocostic acid from the hexane extract of the leaves of Sphaeranthus indicus against mosquito vectors. Toxicon, 253, 108200. [Link]

-

ResearchGate. (2019). This compound, a Promising Bioactive Agent from the Essential Oil of Inula viscosa (L.): Insights from Drug Likeness Properties, Molecular Docking and SAR Analysis | Request PDF. [Link]

-

ResearchGate. (2024). Isolation and identification of the active constituent β-isocostic acid from the hexane extract of the leaves of Sphaeranthus indicus against mosquito vectors | Request PDF. [Link]

-

PubMed. (2019). This compound, a Promising Bioactive Agent from the Essential Oil of Inula viscosa (L.): Insights from Drug Likeness Properties, Molecular Docking and SAR Analysis. [Link]

-

Ben Jemia, M., et al. (2023). In Vitro Anti-inflammatory Activity of Three Inula Species Essential Oils in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Applied Biochemistry and Biotechnology, 195(8), 5035-5051. [Link]

-

Pharmaffiliates. This compound. [Link]

-

ACTA Pharmaceutica Sciencia. (2022). Determination of essential oil compositions as well as phenolic and flavonoid contents of - Inula viscosa L. and Inula graveolens L. from. [Link]

-

ResearchGate. (2019). A) 2D structure of this compound (1), B) 2D interactions of isocostic... [Link]

-

Wikipedia. Farnesyl pyrophosphate. [Link]

-

Chen, D., et al. (2014). Total synthesis of eudesmane terpenes by site-selective C-H oxidations. Nature, 516(7531), 347-352. [Link]

Sources

- 1. distillique.co.za [distillique.co.za]

- 2. pubs.acs.org [pubs.acs.org]

- 3. column-chromatography.com [column-chromatography.com]

- 4. researchgate.net [researchgate.net]

- 5. galbanum.co [galbanum.co]

- 6. allinexporters.com [allinexporters.com]

- 7. researchgate.net [researchgate.net]

- 8. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 9. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Unveiling Isocostic Acid, a Bioactive Eudesmane Sesquiterpenoid

An In-depth Technical Guide to Isocostic Acid: Structure, Stereochemistry, and Applications

This compound is a naturally occurring sesquiterpenoid characterized by a eudesmane skeleton. As a member of the terpenoid class, it is synthesized from isoprene units and is found in various plant species, most notably Dittrichia viscosa (also known as Inula viscosa), which serves as a renewable, gram-scale source of this compound. This guide provides a comprehensive overview of this compound, focusing on its intricate structure and stereochemistry, methods for its isolation and characterization, and its significant biological activities that position it as a molecule of interest for drug development and other applications.

This document is tailored for researchers, medicinal chemists, and drug development professionals, offering not just data, but a deeper understanding of the causality behind the scientific methodologies used to study this promising natural product.

Physicochemical Properties

A foundational understanding begins with the basic molecular and chemical identifiers of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₂ | [1] |

| Molecular Weight | 234.33 g/mol | [1] |

| IUPAC Name | 2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid | [1] |

| CAS Number | 69978-82-1 | [1][2] |

| Canonical SMILES | CC1=C2CC(=C)C(=O)O | [1] |

| Classification | Eudesmane Sesquiterpenoid |

Part 1: The Core Directive - Structure and Stereochemistry

The biological activity of a molecule is intrinsically linked to its three-dimensional structure.[3] this compound possesses a rigid bicyclic decalin core with multiple chiral centers, making a thorough understanding of its stereochemistry paramount for any application.

The Eudesmane Framework and Isomers

This compound belongs to the eudesmane group of sesquiterpenoids. Its structure is built upon a decahydronaphthalene ring system. The term "this compound" most commonly refers to α-isocostic acid . However, it is crucial to distinguish it from its isomer, β-isocostic acid , which differs in the position of an endocyclic double bond.[4]

-

α-Isocostic Acid : Features an endocyclic double bond between C4 and C5 of the decalin ring.

-

β-Isocostic Acid : Features an exocyclic double bond at C4 (as C14).[5]

This guide primarily focuses on the more commonly isolated α-isocostic acid, hereafter referred to as this compound.

Absolute Configuration: The R/S Designation

The unambiguous spatial arrangement of atoms at the chiral centers defines the molecule's absolute configuration.[6][7] For this compound, the IUPAC name 2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid specifies the stereochemistry at its two key chiral centers.[1]

-

C2 : Possesses the R configuration.

-

C4a : Possesses the R configuration.

This specific stereochemistry is critical for its interaction with biological targets. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign these R/S descriptors, providing a universal language to describe the molecule's "handedness".[8]

Caption: General workflow for the extraction and purification of this compound from plant material.

Chemical Synthesis

While natural isolation is efficient, total and semi-synthetic routes are crucial for producing analogues for structure-activity relationship (SAR) studies. This compound serves as a versatile starting material for the synthesis of other known and novel eudesmane acids. For example, it has been used to efficiently synthesize viscic acid and 3-oxo-4-dehydroeudesma-12-oic acid. Enantiospecific synthesis, which creates a specific enantiomer, is a key strategy in medicinal chemistry to ensure the desired biological effect.

[9][10][11]#### 2.3 Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, making it a compelling candidate for further investigation in drug development.

| Activity | Target/Organism | Potency (IC₅₀ / MIC) | Source |

| Antibacterial | Staphylococcus aureus | MIC = 32 µg/mL | |

| Enterococcus faecalis | MIC = 32 µg/mL | ||

| Anti-5-Lipoxygenase | 5-Lipoxygenase Enzyme | IC₅₀ = 59.21 µg/mL | |

| Antityrosinase | Tyrosinase Enzyme | IC₅₀ = 13.82 µg/mL | |

| Mosquitocidal (β-isomer) | Aedes aegypti larvae | LC₅₀ = 1.02 ppm | |

| Culex quinquefasciatus larvae | LC₅₀ = 0.96 ppm | ||

| Cytotoxic/Antifeedant | Leptinotarsa decemlineata | EC₅₀ = 0.5 µg/mL |

-

Anti-inflammatory: Its potent inhibition of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, points to significant anti-inflammatory potential. *[12] Dermatological/Cosmeceutical: The strong inhibition of tyrosinase, an enzyme critical for melanin production, suggests applications in treating hyperpigmentation. *[12][13] Infectious Disease: Its antibacterial activity against Gram-positive bacteria like S. aureus and E. faecalis warrants further exploration. *[14] Vector Control: The isomer β-isocostic acid shows high efficacy as a natural mosquitocidal agent, presenting an environmentally friendlier alternative to synthetic insecticides.

[4]### Part 3: Experimental Protocols and Characterization

Trustworthy and reproducible science is built on detailed methodologies. This section outlines the core protocols for the isolation and structural elucidation of this compound.

Protocol: Isolation from Dittrichia viscosa

Causality: This protocol uses a non-polar solvent (hexane) to selectively extract lipophilic compounds like sesquiterpenoids from the dried plant material. Subsequent purification via silica gel chromatography separates compounds based on polarity; a gradient of increasing polarity (hexane to ethyl acetate) is used to first elute non-polar compounds, followed by the more polar this compound.

-

Preparation: Air-dry the aerial parts of D. viscosa in the shade for two weeks. Grind the dried material into a fine powder.

-

Extraction: Macerate 1 kg of the powdered plant material in 5 L of technical grade n-hexane for 48 hours at room temperature. Filter the mixture and repeat the extraction process twice more on the plant residue.

-

Concentration: Combine the hexane extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude oily residue.

-

Chromatography:

-

Pre-absorb the crude extract onto a small amount of silica gel (SiO₂).

-

Load the absorbed extract onto a silica gel column (e.g., 70-230 mesh, 5 cm diameter, 60 cm length) packed in n-hexane.

-

Elute the column using a solvent gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 98:2, 95:5, 90:10 v/v).

-

-

Analysis and Collection: Collect fractions (e.g., 50 mL each) and monitor them by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase (e.g., 8:2 v/v) and visualizing with an appropriate stain (e.g., vanillin-sulfuric acid followed by heating).

-

Final Purification: Combine the fractions containing pure this compound (identified by a single spot on TLC) and evaporate the solvent to yield the purified compound as a white solid or pale oil.

Structural Elucidation: A Spectroscopic Approach

The definitive structure of an isolated natural product is confirmed through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Used to determine the molecular weight and formula. Electron Impact MS (EI-MS) provides characteristic fragmentation patterns that offer clues to the molecule's structure. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 234, corresponding to the formula C₁₅H₂₂O₂. *[2] Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone of structural elucidation. [15] * ¹H NMR: Provides information on the number and chemical environment of protons. Key signals for this compound would include those for the vinyl protons of the acrylic acid moiety, the olefinic proton in the decalin ring, and the methyl groups.

-

¹³C NMR & DEPT-135: Reveals the number of different carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons. For this compound, 15 distinct carbon signals are expected. The DEPT-135 experiment is particularly useful for confirming these assignments.

-

2D NMR (COSY, HMQC/HSQC, HMBC): These experiments are essential to piece the molecular puzzle together. COSY reveals proton-proton couplings (H-C-C-H), while HMQC/HSQC correlates protons directly to the carbons they are attached to. HMBC shows longer-range correlations between protons and carbons (2-3 bonds away), which is critical for connecting different fragments of the molecule and confirming the overall carbon skeleton.

-

Representative ¹³C NMR Data (as reported for a derivative) While specific data for this compound can vary slightly with the solvent, published data for derivatives confirms key resonances. For example, in 3-oxo-4-dehydroeudesma-12-oic acid, a derivative of this compound, the acid function carbon appears at δ 172.6 ppm and the ketone at δ 213.3 ppm. In this compound itself, the carboxylic acid carbon would be expected around 170-180 ppm, and the olefinic carbons of the double bonds would appear in the 100-150 ppm range.

This compound stands out as a readily accessible natural product with a well-defined structure and stereochemistry. Its diverse and potent biological activities, particularly its anti-inflammatory, antibacterial, and enzyme-inhibiting properties, make it a valuable lead compound for drug discovery. The ability to isolate it in large quantities from Dittrichia viscosa provides a sustainable platform for semi-synthetic modifications to optimize its activity, selectivity, and pharmacokinetic properties. Future research should focus on elucidating its precise mechanisms of action, conducting further SAR studies to develop more potent analogues, and exploring its efficacy in preclinical disease models. The rich chemistry and promising biology of this compound ensure it will remain a subject of intense scientific interest for years to come.

References

-

Ben Jannet, H., et al. (2017). Synthetic modification of this compound isolated from Dittrichia viscosa: Rapid access to new and know eudesmane acids. Moroccan Journal of Chemistry, 5(1), 35-40. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10922464, this compound. PubChem. Retrieved January 14, 2026, from [Link].

-

Aissa, I., et al. (2019). This compound, a Promising Bioactive Agent from the Essential Oil of Inula viscosa (L.): Insights from Drug Likeness Properties, Molecular Docking and SAR Analysis. Chemistry & Biodiversity, 16(5), e1800585. [Link]

-

CSIR-North East Institute of Science and Technology (n.d.). Details of this compound. OSADHI. Retrieved January 14, 2026, from [Link].

-

Yagoo, A., et al. (2025). Isolation and identification of the active constituent β-isocostic acid from the hexane extract of the leaves of Sphaeranthus indicus against mosquito vectors. Toxicon, 253, 108200. [Link]

-

Aissa, I., et al. (2019). Figure: 2D structure of this compound (1). ResearchGate. Retrieved January 14, 2026, from [Link].

-

Aissa, I., et al. (2019). This compound, a promising bioactive agent from the essential oil of Inula viscosa (L.) : insights from drug likeness properties, molecular docking, and SAR analysis. ResearchGate. Retrieved January 14, 2026, from [Link].

-

BioCrick (n.d.). This compound | CAS:69978-82-1. BioCrick. Retrieved January 14, 2026, from [Link].

-

Zouaghi, N., et al. (2021). Antibacterial Activity and Chemical Composition of Essential Oils of Inula viscosa (L.) Ait. (Asteraceae) from Constantine, Algeria. ResearchGate. Retrieved January 14, 2026, from [Link].

-

Yagoo, A., et al. (2024). Isolation and identification of the active constituent β-isocostic acid from the hexane extract of the leaves of Sphaeranthus indicus against mosquito vectors. ResearchGate. Retrieved January 14, 2026, from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6451579, Costic acid. PubChem. Retrieved January 14, 2026, from [Link].

-

Wikipedia contributors (2024). Absolute configuration. Wikipedia. Retrieved January 14, 2026, from [Link].

-

Donohoe, T. J., et al. (2000). Enantiospecific stereodivergent synthesis of trans- and cis-N(2),3-dimethyl-4-phenyl-1,2,3,4-tetrahydroisoquinolines. Tetrahedron: Asymmetry, 11(21), 4245-4255. [Link]

-

Ghaffari, A., et al. (2022). Formation of Ciprofloxacin–Isonicotinic Acid Cocrystal Using Mechanochemical Synthesis Routes—An Investigation into Critical Process Parameters. MDPI. Retrieved January 14, 2026, from [Link].

-

Papachristoforou, A., et al. (2019). Enantioselective synthesis of a costic acid analogue with acaricidal activity against the bee parasite Varroa destructor. ResearchGate. Retrieved January 14, 2026, from [Link].

-

Hoffmann, R. W., et al. (2003). Enantiospecific synthesis of the (9S,18R)-diastereomer of the leukocyte adhesion inhibitor cyclamenol A. Organic & Biomolecular Chemistry, 1(19), 3297-3308. [Link]

-

Academia Letters (2021). Understanding the Stereochemistry of Molecules in Developing New Drugs. Academia Letters. Retrieved January 14, 2026, from [Link].

-

Marco, J. A., et al. (2004). Enantiospecific synthesis of (−)-trachyspic acid. Organic & Biomolecular Chemistry, 2(5), 795-802. [Link].

-

Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000689). HMDB. Retrieved January 14, 2026, from [Link].

-

LibreTexts Chemistry (2021). 5.3: Absolute Configuration: R-S Sequence Rules. LibreTexts. Retrieved January 14, 2026, from [Link].

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link].

-

Pharmacy 180 (n.d.). Absolute Configuration - Stereochemical and Conformational Isomerism. Pharmacy 180. Retrieved January 14, 2026, from [Link].

-

Cahn, R. S., et al. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition in English, 5(4), 385-415. [Link].

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS:69978-82-1 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. longdom.org [longdom.org]

- 4. Isolation and identification of the active constituent β-isocostic acid from the hexane extract of the leaves of Sphaeranthus indicus against mosquito vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Costic acid | C15H22O2 | CID 6451579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Absolute configuration - Wikipedia [en.wikipedia.org]

- 7. pharmacy180.com [pharmacy180.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Enantiospecific stereodivergent synthesis of trans- and cis-N(2),3-dimethyl-4-phenyl-1,2,3,4-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enantiospecific synthesis of the (9S,18R)-diastereomer of the leukocyte adhesion inhibitor cyclamenol A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enantiospecific synthesis of (−)-trachyspic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. kgroup.du.edu [kgroup.du.edu]

Biosynthesis pathway of Isocostic acid in plants

An In-depth Technical Guide to the Biosynthesis of Isocostic Acid in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a bioactive eudesmane-type sesquiterpenoid, is a specialized plant metabolite with documented therapeutic potential. Understanding its biosynthetic pathway is paramount for harnessing its production through metabolic engineering and synthetic biology approaches. This guide provides a comprehensive technical overview of the currently understood and hypothesized biosynthetic route to this compound. We will dissect the pathway from the universal C5 precursors to the formation of the central C15 intermediate, farnesyl pyrophosphate (FPP), through the key cyclization and oxidation steps that define the sesquiterpenoid framework. Particular emphasis is placed on the critical enzymatic transformations catalyzed by sesquiterpene synthases and cytochrome P450 monooxygenases, which dictate the structural divergence toward the eudesmane skeleton. This document synthesizes current literature to present the core pathway, discusses the regulatory logic, provides detailed experimental protocols for pathway elucidation, and offers insights into future research directions.

Introduction: The World of Sesquiterpenoids

Sesquiterpenoids are a vast and structurally diverse class of C15 natural products derived from the isoprenoid pathway. They play crucial roles in plant defense and signaling and are a rich source of pharmacologically active compounds.[1] Their carbon skeletons, such as germacrane, eudesmane, and guaiane, are formed through complex cyclizations of the linear precursor, farnesyl pyrophosphate (FPP).[2] this compound (also known as γ-costic acid) is a sesquiterpenoid featuring a eudesmane bicyclic core and a carboxylic acid functional group.[3][4] Its biosynthesis represents a fascinating journey of enzymatic precision, transforming a simple acyclic precursor into a complex, stereochemically defined molecule.

The Foundational Pathway: Synthesis of the Central Precursor, Germacrene A Acid

The biosynthesis of most sesquiterpene lactones and related sesquiterpenoids in the Asteraceae family begins with a common, well-characterized pathway that converts FPP into the key intermediate, germacrene A acid (GAA).[5][6]

From FPP to (+)-Germacrene A

The committed step in this pathway is the cyclization of the ubiquitous FPP. This reaction is catalyzed by (+)-germacrene A synthase (GAS) , a type of sesquiterpene synthase (STS).[7] GAS directs the folding and cyclization of the farnesyl cation to produce (+)-germacrene A, a ten-membered ring olefin that serves as the foundational skeleton for numerous downstream products.[8]

-

Causality in Experimental Verification: The function of GAS has been unequivocally demonstrated through the heterologous expression of GAS-encoding genes in microbial systems like E. coli or yeast. When provided with FPP, these engineered microbes produce (+)-germacreme A, confirming the enzyme's specific catalytic function.[8]

Multi-step Oxidation to Germacrene A Acid (GAA)

Following cyclization, the isopropenyl side chain of (+)-germacrene A undergoes a three-step oxidation to yield a carboxylic acid. This sequence is critical as the acid functionality is a prerequisite for subsequent lactonization or other modifications.[7]

-

Hydroxylation: The terminal methyl group of the side chain is hydroxylated by (+)-germacrene A oxidase (GAO) , a cytochrome P450 monooxygenase (CYP).[5][6][7] This reaction requires NADPH and molecular oxygen and produces germacra-1(10),4,11(13)-trien-12-ol.[7]

-

Oxidation to Aldehyde: The resulting alcohol is oxidized to an aldehyde, germacra-1(10),4,11(13)-trien-12-al.

-

Oxidation to Carboxylic Acid: A final oxidation step yields germacra-1(10),4,11(13)-trien-12-oic acid (GAA) . The two oxidation steps from alcohol to acid are catalyzed by one or more NADP+-dependent dehydrogenases.[5][7]

GAA stands as a critical branch-point intermediate from which pathways to various sesquiterpenoid classes diverge.[9]

The Divergence Point: From the Germacrane Skeleton to this compound

The pathway from GAA to this compound is not as fully elucidated as the preceding steps. It involves a significant skeletal rearrangement from the 10-membered germacrane ring to the bicyclic 6/6 eudesmane core. While the precise enzymes are yet to be characterized, the biosynthetic logic is inferred from known chemical transformations and related pathways.

Hypothesis: A Eudesmane Synthase-Catalyzed Cyclization

While many eudesmanolides are formed via a germacranolide intermediate like costunolide, the formation of a non-lactone eudesmane like this compound may proceed through a more direct route. It is hypothesized that a specific cyclase, tentatively named a "eudesmane synthase" or a similar terpene cyclase, acts on a germacrene-derived precursor to catalyze the formation of the eudesmane skeleton.

This cyclization likely proceeds via protonation of a double bond in the germacrene ring, initiating a cascade that forms the bicyclic system. The precursor for this step could be (+)-germacrene A itself or a downstream intermediate.

Final Oxidative Tailoring

Once the eudesmane skeleton is formed, subsequent tailoring reactions are required to produce this compound. This would involve the oxidation of a methyl group on the isopropenyl side chain to a carboxylic acid, mirroring the steps catalyzed by GAO and dehydrogenases on the germacrene skeleton. If the cyclization to the eudesmane skeleton occurs after the formation of GAA, the carboxylic acid moiety would already be in place.

The overall proposed pathway is visualized below.

Caption: Proposed biosynthetic pathway of this compound from Farnesyl Pyrophosphate (FPP).

Key Enzyme Families: The Master Architects

Two enzyme superfamilies are the primary drivers of sesquiterpenoid diversity.

-

Sesquiterpene Synthases (STSs): These enzymes, like GAS, catalyze the initial, often complex, cyclization of FPP to form the foundational carbon skeletons. The active site architecture of each STS precisely controls the folding of the flexible FPP substrate and stabilizes carbocationic intermediates to yield a specific cyclic product.

-

Cytochrome P450 Monooxygenases (CYPs): This massive family of heme-thiolate proteins is responsible for the vast majority of oxidative modifications (hydroxylation, epoxidation, etc.) that "decorate" the terpene skeletons.[9] Enzymes like GAO are classic examples. The regio- and stereoselectivity of CYPs are major determinants of the final product's structure and bioactivity. The putative enzymes responsible for the final tailoring steps to form this compound are almost certainly members of this family.

Regulation of the Pathway

The production of specialized metabolites like this compound is tightly regulated at the transcriptional level and is often induced by specific developmental cues or environmental stresses (e.g., herbivory or pathogen attack). The expression of biosynthetic genes, including STSs and CYPs, is controlled by various families of transcription factors (TFs), such as MYB, bHLH, and WRKY, which bind to specific motifs in the promoter regions of these genes. Understanding this regulatory network is key to manipulating flux through the pathway.

Experimental Methodologies for Pathway Elucidation

The identification and characterization of genes in a biosynthetic pathway rely on a combination of transcriptomics, functional genomics, and analytical chemistry.

Protocol 1: Functional Characterization of Candidate Genes in Nicotiana benthamiana

This protocol describes a rapid, transient expression system to test the function of candidate genes (e.g., putative CYPs) identified from transcriptomic data.

Principle: The self-validating nature of this system comes from the co-expression of known upstream pathway genes with the candidate gene. Production of the expected metabolite only when the candidate gene is present provides strong evidence of its function.

Methodology:

-

Vector Construction: Clone the known upstream genes (e.g., GAS, GAO) and the candidate CYP gene into plant expression vectors.

-

Agrobacterium Preparation: Transform the expression vectors into Agrobacterium tumefaciens strains. Grow liquid cultures of each strain to an OD600 of ~0.8-1.0.

-

Infiltration: Mix equal volumes of the Agrobacterium cultures carrying the upstream genes and the candidate gene. Infiltrate the mixture into the leaves of 4-week-old N. benthamiana plants using a needleless syringe. Include a control infiltration that lacks the candidate gene.

-

Incubation: Grow the infiltrated plants for 5-7 days under standard greenhouse conditions.

-

Metabolite Extraction: Harvest the infiltrated leaf patches. Flash-freeze in liquid nitrogen and grind to a fine powder. Extract metabolites with an appropriate organic solvent (e.g., ethyl acetate), spiked with an internal standard.

-

LC-MS Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product. Compare the metabolite profile of the full pathway infiltration to the control.

Caption: Workflow for functional gene characterization using transient expression.

Protocol 2: Extraction and Quantification of this compound via HPLC

Principle: This protocol provides a robust method for quantifying this compound in plant tissues, essential for evaluating genetic modifications or elicitor treatments. Accuracy is ensured by using a certified standard and an internal control.

Methodology:

-

Sample Preparation: Collect and lyophilize plant tissue (e.g., roots, leaves). Grind the dried tissue to a homogenous fine powder.

-

Extraction: Accurately weigh ~100 mg of powdered tissue into a 2 mL tube. Add 1.5 mL of methanol (or another suitable solvent). Vortex vigorously for 1 minute.

-

Sonication: Sonicate the mixture in a water bath for 30 minutes to ensure complete extraction.

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes to pellet the solid debris.

-

Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at an appropriate wavelength (e.g., 210 nm).

-

Quantification: Create a standard curve using a certified standard of this compound. Calculate the concentration in the samples based on the peak area relative to the standard curve.

-

Data Summary

While kinetic data for the specific, uncharacterized enzymes leading to this compound are unavailable, data for the well-studied upstream enzymes provide a baseline for expected catalytic efficiencies.

| Enzyme | Organism (Example) | Substrate | Product | Km (µM) | Reference |

| (+)-Germacrene A Synthase | Cichorium intybus | FPP | (+)-Germacrene A | ~5 | [8] |

| (+)-Germacrene A Oxidase | Lactuca sativa | (+)-Germacrene A | Germacrene A Acid | N/A | [6] |

Conclusion and Future Outlook

The biosynthetic pathway to this compound begins with the well-defined conversion of FPP to the central intermediate, germacrene A acid. From this point, the pathway diverges towards the eudesmane skeleton through a series of putative cyclization and tailoring reactions that are yet to be enzymatically characterized. The logical next steps for the research community are clear:

-

Gene Discovery: Employing comparative transcriptomics and gene co-expression network analysis in this compound-producing plants to identify the specific CYPs and other enzymes responsible for the conversion of the germacrane skeleton to the final product.

-

Enzymatic Characterization: Functionally validating these candidate genes using the heterologous expression systems described herein to definitively map the remainder of the pathway.

-

Metabolic Engineering: Once the full pathway is known, co-expressing the complete set of biosynthetic genes in a robust microbial chassis like Saccharomyces cerevisiae could enable sustainable, industrial-scale production of this compound for pharmaceutical development.

Elucidating the complete pathway will not only satisfy academic curiosity but will also unlock the potential to produce this valuable compound on demand, paving the way for advanced clinical and agricultural applications.

References

-

de Kraker, J. W., Franssen, M. C., de Groot, A., & Bouwmeester, H. J. (2001). Biosynthesis of germacrene A carboxylic acid in chicory roots. Demonstration of a cytochrome P450 (+)-germacrene a hydroxylase and NADP+-dependent sesquiterpenoid dehydrogenase(s) involved in sesquiterpene lactone biosynthesis. Plant Physiology, 125(4), 1930–1940. [Link]

-

de Kraker, J. W., Franssen, M. C. R., Dalm, M. C. F., de Groot, A., & Bouwmeester, H. J. (2001). Biosynthesis of Germacrene A Carboxylic Acid in Chicory Roots. Plant Physiology, 125(4), 1930-1940. [Link]

-

de Kraker, J. W. (2002). The Biosynthesis of Sesquiterpene Lactones in Chicory (Cichorium intybus L.) Roots. Wageningen University. [Link]

-

Liu, Q., Zhang, F., Wang, G., Zhang, Y., & Wang, Y. (2017). Discovery of a non-stereoselective cytochrome P450 catalyzing either 8α- or 8β-hydroxylation of germacrene A acid from the Chinese medicinal plant, Inula hupehensis. The Plant Journal, 92(5), 825-837. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Pukhov, S. A., Klochkov, S. G., & Afanas'eva, S. V. (2021). Eudesmane sesquiterpene lactones of the genus inula and their biological activity. Khimiya Rastitel'nogo Syr'ya, (3), 19-38. [Link]

-

Weimberg, R., & Lerner, H. R. (1988). Subunit association in acetohydroxy acid synthase isozyme III. Journal of Biological Chemistry, 263(27), 13578-13582. [Link]

-

Pukhov, S. A., Klochkov, S. G., & Afanas'eva, S. V. (2021). EUDESMANE SESQUITERPENE LACTONES OF THE GENUS INULA AND THEIR BIOLOGICAL ACTIVITY. ResearchGate. [Link]

-

del Mar Becerra, M., Alarcón, R., Abiega, C., Macías, F. A., & Varela, R. M. (2022). Bioprospection of Phytotoxic Plant-Derived Eudesmanolides and Guaianolides for the Control of Amaranthus viridis, Echinochloa crus-galli, and Lolium perenne Weeds. Journal of Agricultural and Food Chemistry, 70(14), 4213-4224. [Link]

-

Bains, S., Thakur, V., Singh, K., & Kaur, R. (2023). Production of Sesquiterpene Lactones in Family Asteraceae: Structure, Biosynthesis, and Applications. In Biomedical Research, Medicine, and Disease. CRC Press. [Link]

-

Kim, S. Y., Lee, Y. J., Kim, S. U., & Lee, S. (2018). Catalytic Plasticity of Germacrene A Oxidase Underlies Sesquiterpene Lactone Diversification. Plant Physiology, 177(3), 999–1011. [Link]

-

Grokipedia. (n.d.). Alpha-isocomene synthase. Retrieved January 14, 2026, from [Link]

-

Liu, Q., Zhang, F., Wang, G., Zhang, Y., & Wang, Y. (2017). Discovery of a non-stereoselective cytochrome P450 catalyzing either 8α- or 8β-hydroxylation of germacrene A acid from the Chinese medicinal plant, Inula hupehensis. ResearchGate. [Link]

-

Riaz, R., Batool, S., Zucca, P., Rescigno, A., & Saleem, R. S. Z. (2021). A) 2D structure of this compound (1), B) 2D interactions of isocostic... ResearchGate. [Link]

-

Setzer, W. N. (2008). Ab initio analysis of the Cope rearrangement of germacrane sesquiterpenoids. ResearchGate. [Link]

-

de Kraker, J. W., Bouwmeester, H. J., O'Donohue, M. F., & Franssen, M. C. (1998). (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory. Plant Physiology, 117(4), 1381–1392. [Link]

-

Yagoo, A. A., et al. (2024). Isolation and identification of the active constituent β-isocostic acid from the hexane extract of the leaves of Sphaeranthus indicus against mosquito vectors. Toxicon, 108200. [Link]

-

Tzakou, O., et al. (2018). Enantioselective synthesis of a costic acid analogue with acaricidal activity against the bee parasite Varroa destructor. Molecules, 23(10), 2469. [Link]

-

Wikipedia. (n.d.). Acetolactate synthase. Retrieved January 14, 2026, from [Link]

-

Biology LibreTexts. (2022). 21.1: Biosynthesis of Fatty Acids and Eicosanoids. [Link]

-

Papachristoforou, A., et al. (2017). Use of costic acid, a natural extract from Dittrichia viscosa, for the control of Varroa destructor, a parasite of the European honey bee. Beilstein Journal of Organic Chemistry, 13, 935–941. [Link]

-

DellaGreca, M., et al. (2019). α-Costic acid, a plant sesquiterpene with acaricidal activity against Varroa destructor parasitizing the honey bee. Natural Product Research, 35(11), 1846-1853. [Link]

Sources

- 1. edepot.wur.nl [edepot.wur.nl]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. This compound | C15H22O2 | CID 10922464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Biosynthesis of germacrene A carboxylic acid in chicory roots. Demonstration of a cytochrome P450 (+)-germacrene a hydroxylase and NADP+-dependent sesquiterpenoid dehydrogenase(s) involved in sesquiterpene lactone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catalytic Plasticity of Germacrene A Oxidase Underlies Sesquiterpene Lactone Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of Germacrene A Carboxylic Acid in Chicory Roots. Demonstration of a Cytochrome P450 (+)-Germacrene A Hydroxylase and NADP+-Dependent Sesquiterpenoid Dehydrogenase(s) Involved in Sesquiterpene Lactone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a non-stereoselective cytochrome P450 catalyzing either 8α- or 8β-hydroxylation of germacrene A acid from the Chinese medicinal plant, Inula hupehensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-Depth Technical Guide to Isocostic Acid: From Natural Source to Bioactive Potential

Abstract

This compound, a naturally occurring sesquiterpenoid, has garnered significant attention within the scientific community for its diverse biological activities and its utility as a versatile synthetic precursor. This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, natural sources and isolation methods, synthetic applications, and a detailed exploration of its biological activities, including antibacterial, antityrosinase, and anti-inflammatory properties. This document aims to be a definitive resource, integrating established protocols and key data to facilitate further research and application of this promising bioactive compound.

Introduction to this compound

This compound (CAS No. 69978-82-1) is a sesquiterpene acid belonging to the eudesmane class of bicyclic sesquiterpenoids. It is abundantly found in certain plant species, most notably Dittrichia viscosa (also known as Inula viscosa), a resilient plant widespread in the Mediterranean region. This natural product has emerged as a compound of interest due to its significant biological activities and its role as a chiral starting material for the synthesis of other complex molecules. Its ready availability in gram-scale from a renewable source makes it an attractive subject for phytochemical and pharmacological research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and application in research and development.

| Property | Value | Source |

| CAS Number | 69978-82-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₅H₂₂O₂ | [2][4] |

| Molecular Weight | 234.33 g/mol | [4][5] |

| IUPAC Name | 2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid | [4] |

| Synonyms | γ-Costic acid, 2-((2R,4aR)-4a,8-Dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-yl)acrylic Acid | [4][5][7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Natural Source and Isolation

This compound is predominantly isolated from the aerial parts of Dittrichia viscosa. This plant is considered an important renewable source, allowing for the isolation of the compound in large quantities.

Protocol for Isolation of this compound from Dittrichia viscosa

This protocol is a generalized procedure based on common phytochemical extraction techniques.

-

Harvesting and Preparation: The aerial parts of Dittrichia viscosa are collected and air-dried in a well-ventilated area, protected from direct sunlight. The dried plant material is then ground into a fine powder.

-

Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as acetone or hexane, often using a Soxhlet apparatus for exhaustive extraction.[1][8]

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Chromatographic Purification: The concentrated extract is then subjected to column chromatography over silica gel.[1][9]

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

-

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Crystallization: The fractions rich in this compound are pooled, concentrated, and the compound is purified by recrystallization to yield pure this compound.

Synthetic Applications

This compound serves as a valuable and cost-effective starting material for the semi-synthesis of various eudesmane derivatives, some of which are rare natural products.

Workflow for the Synthesis of Eudesmane Derivatives from this compound

Caption: Synthetic pathways from this compound.

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of promising biological activities, making it a candidate for further investigation in drug discovery.

Summary of Biological Activities

| Activity | Target/Assay | Results | Source |

| Antibacterial | Staphylococcus aureus ATCC 25923 | MIC = 32 µg/mL | [1][9][10] |

| Enterococcus faecalis ATCC 29212 | MIC = 32 µg/mL | [1][9][10] | |

| Antityrosinase | Mushroom Tyrosinase | IC₅₀ = 13.82 ± 0.87 µg/mL | [1][9][10] |

| Anti-5-lipoxygenase | 5-Lipoxygenase Enzyme | IC₅₀ = 59.21 ± 0.85 µg/mL | [1][9][10] |

| Antifeedant/Cytotoxic | Leptinotarsa decemlineata | EC₅₀ = 0.5 µg/mL | [7] |

| Mosquitocidal (β-Isocostic acid) | Aedes aegypti (larvae) | LC₅₀ = 1.02 ppm | [8] |

| Culex quinquefasciatus (larvae) | LC₅₀ = 0.96 ppm | [8] |

Potential Therapeutic Pathways

Caption: Bio-activity of this compound.

Analytical Characterization

Accurate identification and quantification of this compound are crucial for quality control and research purposes. A combination of chromatographic and spectroscopic techniques is typically employed.

Protocol for GC-MS Analysis

-

Sample Preparation: A dilute solution of the isolated compound or essential oil is prepared in a suitable volatile solvent (e.g., ethyl acetate).

-

GC-MS System: A gas chromatograph coupled with a mass spectrometer is used.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a controlled rate.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Data Analysis: The resulting mass spectrum of the peak corresponding to this compound is compared with reference spectra from databases (e.g., NIST, Wiley) for identification. Retention indices are also used for confirmation.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.[1][9] Key chemical shifts in ¹³C NMR include a signal for the carboxylic acid carbon at approximately δ 172.6 ppm and signals for the double bond carbons.

Conclusion

This compound stands out as a natural product with significant potential. Its ready availability, coupled with a wide range of biological activities, makes it a compelling candidate for further research in pharmacology and medicinal chemistry. Furthermore, its utility as a synthetic building block opens up avenues for the creation of novel compounds with potentially enhanced therapeutic properties. This guide has provided a comprehensive overview of the current knowledge on this compound, aiming to serve as a valuable resource for the scientific community.

References

- Belahbib, N., El-Idrissi, M., Zaki, S., Boulaam, K., Gseyra, N., Taourirte, M., ... & Charrouf, Z. (2017). Synthetic modification of this compound isolated from Dittrichia viscosa: Rapid access to new and know eudesmane acids. Moroccan Journal of Chemistry, 5(1), 35-40.

-

BioCrick. (n.d.). This compound | CAS:69978-82-1. Retrieved from [Link]

- Mechergui, K., Jaouadi, W., Coelho, J. P., & Msilini, N. (2019). This compound, a Promising Bioactive Agent from the Essential Oil of Inula viscosa (L.): Insights from Drug Likeness Properties, Molecular Docking and SAR Analysis. Chemistry & Biodiversity, 16(5), e1800549.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Yagoo, A. A., Muthusamy, A., Yasuda, M., & Ignacimuthu, S. (2024). Isolation and identification of the active constituent β-isocostic acid from the hexane extract of the leaves of Sphaeranthus indicus against mosquito vectors. Toxicon, 108200.

-

Pharmaffiliates. (n.d.). This compound | CAS No : 69978-82-1. Retrieved from [Link]

-

ResearchGate. (n.d.). This compound, a promising bioactive agent from the essential oil of Inula viscosa (L.) : insights from drug likeness properties, molecular docking, and SAR analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). This compound, a promising bioactive agent from the essential oil of Inula viscosa (L.) : insights from drug likeness properties, molecular docking, and SAR analysis. Retrieved from [Link]

Sources

- 1. This compound | CAS:69978-82-1 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound (CAS#69978-82-1); Methyl isocostate (CAS#132342-55-3); alpha-Cost... | Manufacturer ChemFaces [chemfaces.com]

- 3. clearsynth.com [clearsynth.com]

- 4. This compound | C15H22O2 | CID 10922464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 69978-82-1|this compound|BLD Pharm [bldpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Isolation and identification of the active constituent β-isocostic acid from the hexane extract of the leaves of Sphaeranthus indicus against mosquito vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Isocostic Acid: A Sesquiterpenoid with Diverse Therapeutic Potential

An In-depth Technical Guide to the Biological Activities of Isocostic Acid for Researchers, Scientists, and Drug Development Professionals

This compound, a naturally occurring sesquiterpenoid, has emerged as a compound of significant interest within the scientific community.[1][2] This guide provides a comprehensive overview of its biological activities, offering insights into its therapeutic potential for researchers, scientists, and professionals in drug development.

Chemical Profile and Natural Occurrences

This compound, with the molecular formula C₁₅H₂₂O₂, is a member of the terpenoid family.[1][2] It is primarily found in various plant species, notably Inula viscosa (also known as Dittrichia viscosa), Apalochlamys spectabilis, and Cassinia aculeata.[1] The compound has also been identified in Sphaeranthus indicus.[3] Its chemical structure, characterized by a bicyclic eudesmane skeleton, is the basis for its diverse biological functions.[1][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₂ | [1] |

| Molecular Weight | 234.33 g/mol | [1] |

| IUPAC Name | 2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid | [1] |

| CAS Number | 69978-82-1 | [1] |

Antimicrobial Activity

This compound has demonstrated noteworthy antibacterial properties against a range of pathogenic bacteria.

The precise antimicrobial mechanism of this compound is not fully elucidated but is thought to involve the disruption of bacterial cell membranes and interference with essential enzymatic processes. Its lipophilic nature likely facilitates its interaction with the lipid bilayers of bacterial membranes, leading to increased permeability and subsequent cell death.

Studies have shown that this compound exhibits significant inhibitory effects against Gram-positive bacteria.[5][6] Specifically, it has been reported to be active against Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values of 32 μg/mL for both strains.[5][6]

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | MIC (μg/mL) | Source |

| Staphylococcus aureus ATCC 25923 | 32 | [5][6] |

| Enterococcus faecalis ATCC 29212 | 32 | [5][6] |

The MIC of this compound against bacterial strains can be determined using the broth microdilution method.

-

Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.

-

Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Controls: Positive (broth with bacteria only) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is visually determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Caption: Workflow for MIC Determination.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties, suggesting its potential in managing inflammatory conditions.

The anti-inflammatory effects of this compound are attributed to its ability to inhibit key enzymes involved in the inflammatory cascade. It has been shown to be a strong inhibitor of 5-lipoxygenase (5-LOX), an enzyme responsible for the production of leukotrienes, which are potent inflammatory mediators.[5][6][7]

Caption: Inhibition of the 5-LOX Pathway by this compound.

In vitro assays have quantified the inhibitory effect of this compound on 5-lipoxygenase, revealing an IC₅₀ value of 59.21 ± 0.85 μg/mL.[5][6] This indicates a significant potential for modulating inflammatory responses.

Table 3: Anti-inflammatory Activity of this compound

| Target Enzyme | IC₅₀ (μg/mL) | Source |

| 5-Lipoxygenase | 59.21 ± 0.85 | [5][6] |

The inhibitory activity of this compound against 5-LOX can be assessed using a spectrophotometric method.

-

Enzyme and Substrate Preparation: Prepare a solution of 5-lipoxygenase enzyme and a solution of the substrate, linoleic acid.

-

Incubation with this compound: Pre-incubate the enzyme with various concentrations of this compound for a defined period.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

-

Measurement of Product Formation: Monitor the formation of the product, hydroperoxylinoleic acid, by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time.

-

Calculation of Inhibition: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Insecticidal and Antifeedant Activity

This compound has also been recognized for its potent insecticidal and antifeedant properties, particularly against agricultural pests.

The insecticidal and antifeedant effects of this compound are likely due to its ability to disrupt insect physiology and behavior. It may act as a neurotoxin or interfere with digestive processes, leading to reduced feeding and increased mortality.

Studies have demonstrated the efficacy of this compound against the Colorado potato beetle (Leptinotarsa decemlineata), with an EC₅₀ of 0.5 μg/mL for both antifeedant and cytotoxic effects.[2] Furthermore, β-isocostic acid has shown significant mosquitocidal activity against Aedes aegypti and Culex quinquefasciatus, with LC₅₀ values for larvae at 1.02 ppm and 0.96 ppm, respectively.[3]

Table 4: Insecticidal and Antifeedant Activity of this compound

| Pest Species | Activity | EC₅₀ / LC₅₀ | Source |

| Leptinotarsa decemlineata | Antifeedant & Cytotoxic | 0.5 μg/mL | [2] |

| Aedes aegypti (larvae) | Larvicidal | 1.02 ppm | [3] |

| Culex quinquefasciatus (larvae) | Larvicidal | 0.96 ppm | [3] |

Antityrosinase Activity

This compound has been identified as a potent inhibitor of tyrosinase, an enzyme crucial for melanin biosynthesis. This suggests its potential application in cosmetics and for treating hyperpigmentation disorders.

This compound's antityrosinase activity is likely due to its ability to chelate copper ions within the active site of the enzyme, thereby inhibiting its catalytic function. Molecular docking studies can further elucidate the specific binding interactions.

This compound has demonstrated strong antityrosinase activity with an IC₅₀ value of 13.82 ± 0.87 μg/mL.[5][6]

Table 5: Antityrosinase Activity of this compound

| Target Enzyme | IC₅₀ (μg/mL) | Source |

| Tyrosinase | 13.82 ± 0.87 | [5][6] |

Anticancer Potential

While research into the anticancer properties of this compound is still in its early stages, preliminary findings suggest potential cytotoxic effects against certain cancer cell lines. Further investigation is warranted to explore its efficacy and mechanism of action in oncology.

Conclusion and Future Directions

This compound is a versatile natural compound with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, insecticidal, and antityrosinase effects. Its potent inhibitory actions on key enzymes make it a promising candidate for the development of new therapeutic agents and other valuable products. Future research should focus on elucidating the detailed molecular mechanisms underlying its various activities, conducting in vivo studies to validate its efficacy and safety, and exploring its potential in combination therapies.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. This compound, a Promising Bioactive Agent from the Essential Oil of Inula viscosa (L.): Insights from Drug Likeness Properties, Molecular Docking and SAR Analysis. [Link]

-

ResearchGate. A) 2D structure of this compound (1), B) 2D interactions of isocostic... [Link]

-

PubMed. Isolation and identification of the active constituent β-isocostic acid from the hexane extract of the leaves of Sphaeranthus indicus against mosquito vectors. [Link]

-

ResearchGate. This compound, a promising bioactive agent from the essential oil of Inula viscosa (L.) : insights from drug likeness properties, molecular docking, and SAR analysis. [Link]

-

MDPI. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. [Link]

-

ResearchGate. Isolation and identification of the active constituent β-isocostic acid from the hexane extract of the leaves of Sphaeranthus indicus against mosquito vectors. [Link]

-

ResearchGate. This compound, a promising bioactive agent from the essential oil of Inula viscosa (L.) : insights from drug likeness properties, molecular docking, and SAR analysis. [Link]

Sources

- 1. This compound | C15H22O2 | CID 10922464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Isolation and identification of the active constituent β-isocostic acid from the hexane extract of the leaves of Sphaeranthus indicus against mosquito vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isocostic Acid: From Discovery to Therapeutic Potential

Foreword: Unveiling the Potential of a Eudesmane Sesquiterpenoid

In the vast and intricate world of natural products, sesquiterpenoids stand out for their structural diversity and profound biological activities. Among these, the eudesmane class of bicyclic sesquiterpenoids has garnered significant attention for its therapeutic promise. This guide delves into the discovery, history, and scientific intricacies of a notable member of this class: Isocostic acid. Our journey will traverse its initial isolation from the botanical kingdom to the elucidation of its chemical architecture, biosynthetic origins, and promising pharmacological properties. This document is crafted for researchers, scientists, and drug development professionals, offering not just a compilation of facts, but a deeper understanding of the scientific rationale behind the experimental methodologies and the mechanistic basis of its biological functions.

The Genesis of this compound: A Historical Perspective

The story of this compound is intertwined with the broader exploration of the phytochemical landscape of the Asteraceae family, a rich reservoir of bioactive sesquiterpenoids. While a single definitive "discovery" paper for this compound is not readily apparent, its characterization emerged from the pioneering work of phytochemists in the late 1970s and 1980s.

Seminal studies by Bohlmann and his collaborators on the chemical constituents of the genus Eupatorium were instrumental in isolating and identifying a plethora of sesquiterpene lactones and related compounds. Their meticulous work, often published in the journal Phytochemistry, laid the groundwork for understanding the chemical diversity within this plant genus. Similarly, the research group of Ulubelen investigated the rich chemical makeup of Inula viscosa (now known as Dittrichia viscosa), another member of the Asteraceae family. Their 1987 publication in Phytochemistry detailed the isolation of several sesquiterpene acids from this plant, contributing significantly to the knowledge of eudesmane-type compounds.[1]

These early investigations, driven by the quest to uncover novel natural products, led to the isolation and structural elucidation of this compound, often alongside its isomers and related eudesmane derivatives. The name "this compound" itself suggests its isomeric relationship with costic acid, another well-known eudesmane sesquiterpenoid.

Physicochemical Characteristics and Structural Elucidation

This compound is a sesquiterpenoid carboxylic acid with the molecular formula C₁₅H₂₂O₂ and a molecular weight of approximately 234.33 g/mol .[2] Its chemical structure is characterized by a bicyclic eudesmane core.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₂ | PubChem[2] |

| Molecular Weight | 234.33 g/mol | PubChem[2] |

| IUPAC Name | 2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid | PubChem[2] |

| Synonyms | γ-Costic acid, β-Isocostic acid | Various |

| CAS Number | 69978-82-1 | PubChem[2] |

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[3][4] These methods allowed for the precise determination of the connectivity of atoms and the stereochemistry of the molecule.

Natural Occurrence and Biosynthesis

This compound is a secondary metabolite found predominantly in plants of the Asteraceae family. Its natural sources include:

-

Inula viscosa (Dittrichia viscosa): A perennial plant native to the Mediterranean region, it is a significant source of this compound.[1][4]

-

Eupatorium species : Various species within this genus have been reported to contain this compound and its derivatives.

-

Sphaeranthus indicus : This medicinal plant, found in Southeast Asia and India, has been identified as a source of β-Isocostic acid.[5]

-

Apalochlamys spectabilis and Cassinia aculeata : These Australian native plants are also known to produce this compound.[2]

-

Aucklandia lappa : The roots of this plant are another reported source.

Biosynthetic Pathway

As a eudesmane-type sesquiterpenoid, the biosynthesis of this compound originates from the mevalonate pathway, leading to the formation of the universal C₅ isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Sources

- 1. Sesquiterpene acids from Inula Viscosa | Semantic Scholar [semanticscholar.org]

- 2. This compound | C15H22O2 | CID 10922464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS:69978-82-1 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Sesquiterpene compounds from Inula viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and identification of the active constituent β-isocostic acid from the hexane extract of the leaves of Sphaeranthus indicus against mosquito vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Isocostic Acid Derivatives in Nature: From Source to Bioactivity

Abstract Isocostic acid, a prominent member of the eudesmane class of sesquiterpenoids, and its naturally occurring derivatives represent a compelling area of research for drug discovery and development. These C15 terpenoids, built from three isoprene units, are widely distributed in the plant kingdom, particularly within the Asteraceae family, and exhibit a remarkable spectrum of biological activities.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of this compound derivatives found in nature. It covers their primary botanical sources, biosynthetic origins, and diverse chemical structures. Furthermore, this document details established methodologies for their extraction, isolation, and structural elucidation, and synthesizes the current understanding of their pharmacological potential, including anti-inflammatory, antimicrobial, cytotoxic, and insecticidal properties. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a comprehensive resource for advancing the scientific investigation of these promising natural products.

Introduction: The Eudesmane Scaffold and this compound

Sesquiterpenoids are a vast class of natural products characterized by a 15-carbon skeleton. Among the more than 200 distinct sesquiterpenoid skeletons, the bicyclic eudesmane framework is a recurring motif in numerous bioactive molecules isolated from higher plants.[2] this compound is a representative eudesmane sesquiterpenoid that serves as a key precursor and structural foundation for a variety of derivatives. Its chemical structure, featuring a decalin ring system and an acrylic acid moiety, provides a versatile scaffold for extensive chemical modification through natural biosynthetic processes. These modifications give rise to a rich diversity of compounds, including isomers like α- and β-isocostic acid, as well as hydroxylated and lactonized forms, each with potentially unique biological profiles.[3][4][5] The significant pharmacological activities reported for these compounds, ranging from anti-inflammatory to mosquitocidal effects, underscore their importance as lead structures in medicinal chemistry.[4][6][7][8]

Natural Distribution and Botanical Sources

This compound and its derivatives are predominantly found in the plant kingdom, with the Asteraceae (Compositae) family being the most prolific source.[1][2] This vast family includes many species of medicinal and aromatic plants from which these compounds have been isolated.

Key botanical sources include:

-

Inula viscosa (now Dittrichia viscosa) : The essential oil from the leaves of this Mediterranean plant is exceptionally rich in this compound, which can constitute up to 83.9% of the oil's total composition.[8][9] This makes it a primary source for the direct isolation of the parent compound.

-

Sphaeranthus indicus : The leaves of this plant have been identified as a source of β-isocostic acid, which has demonstrated potent mosquitocidal activity.[4]

-

Salvia plebeia : The aerial parts of this plant contain eudesmane-type sesquiterpenoid lactones, which are structurally related to this compound and exhibit significant anti-inflammatory properties.[3]

-

Chrysanthemum Genus : Various species within this genus are known to produce a range of eudesmane-type sesquiterpenoids, contributing to their traditional use in treating inflammatory conditions.[6]

-

Apalochlamys spectabilis and Cassinia aculeata : this compound has also been reported in these species.[10]

The concentration of these compounds can vary significantly based on the plant part (leaves, flowers, or roots), geographical location, and harvest time.[9]

Biosynthesis of the Eudesmane Skeleton

The carbon skeleton of all sesquiterpenoids, including this compound, originates from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The head-to-tail condensation of two IPP units with one DMAPP unit yields the C15 intermediate, farnesyl pyrophosphate (FPP) .

The crucial step in forming the eudesmane scaffold is the enzyme-mediated cyclization of FPP. This process is initiated by the ionization of FPP to form a farnesyl cation, which then undergoes a series of intramolecular cyclizations and rearrangements. While the precise enzymatic steps can vary between species, the generally accepted pathway involves the formation of a germacrenyl cation intermediate, which subsequently cyclizes to form the bicyclic eudesmane cation. This cation is then quenched and further oxidized to produce this compound and its various derivatives.

Methodologies for Study: From Plant to Pure Compound

The successful investigation of this compound derivatives relies on a systematic workflow encompassing extraction, isolation, and structural analysis. The choice of methodology is critical and is dictated by the chemical properties of the target compounds and the nature of the source material.

Step-by-Step Experimental Workflow

A typical protocol for isolating this compound from a plant matrix like Inula viscosa is outlined below. This multi-step approach ensures the efficient separation of the target analyte from a complex mixture of phytochemicals.

Protocol: Isolation of this compound

-

Material Preparation:

-

Collect fresh plant material (e.g., leaves of I. viscosa).

-

Thoroughly wash with distilled water to remove debris.

-

Air-dry the material in a shaded, well-ventilated area or use a lyophilizer to prevent degradation of volatile components.

-

Grind the dried material into a coarse powder to increase the surface area for extraction.

-

-

Extraction:

-

Choice of Method: For essential oils rich in sesquiterpenoids, hydrodistillation is highly effective.[8] Alternatively, for broader polarity ranges, solvent extraction is used.

-

Solvent Extraction: Macerate the powdered plant material in a nonpolar solvent (e.g., hexane or diethyl ether) for 24-48 hours with intermittent shaking. This preferentially extracts lipids, waxes, and less polar terpenoids.[11]

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude hexane extract.

-

-

Fractionation and Isolation:

-

Rationale: The crude extract is a complex mixture. Column chromatography is the standard technique for separating compounds based on their polarity.

-

Procedure:

-

Adsorb the crude extract onto a small amount of silica gel.

-

Load the adsorbed sample onto a larger silica gel column packed in a nonpolar solvent (e.g., hexane).

-